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molecular formula C11H13ClN4O3 B8487127 1-[4-(6-Chloro-3-nitropyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 84209-35-8

1-[4-(6-Chloro-3-nitropyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No. B8487127
M. Wt: 284.70 g/mol
InChI Key: FTIVNQNUQCZQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496566

Procedure details

2,6-Dichloropyridine is nitrated with fuming nitric acid and concentrated sulfuric acid. The product, 2,6-dichloro-3-nitropyridine, is allowed to react with N-acetyl-piperazine in chloroform to give 2-(4-acetyl-1-piperazinyl)-6-chloro-3-nitropyridine (m.p. 137°-138° C.). The compound obtained is treated with aqueous ammoniaethanol in an autoclave to give 2-(4-acetyl-1-piperazinyl)-6-amino-3-nitropyridine (m.p. 202°-203° C.), which is then acetylated with acetic anhydride in acetic acid to give 6-acetylamino-2-(4-acetyl-1-piperazinyl)-3-nitropyridine (m.p. 189°-193° C., 221°-223° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(Cl)N=1.[N+]([O-])(O)=O.S(=O)(=O)(O)O.Cl[C:19]1[C:24]([N+:25]([O-:27])=[O:26])=[CH:23][CH:22]=[C:21]([Cl:28])[N:20]=1.[C:29]([N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1)(=[O:31])[CH3:30]>C(Cl)(Cl)Cl>[C:29]([N:32]1[CH2:37][CH2:36][N:35]([C:19]2[C:24]([N+:25]([O-:27])=[O:26])=[CH:23][CH:22]=[C:21]([Cl:28])[N:20]=2)[CH2:34][CH2:33]1)(=[O:31])[CH3:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=NC(=CC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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